2,5-Dibromo-3-vinylpyridine

Description

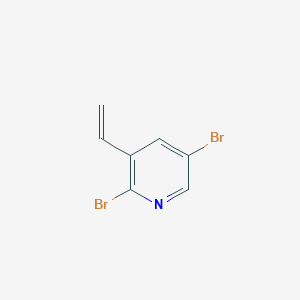

2,5-Dibromo-3-vinylpyridine is a brominated pyridine derivative with a vinyl substituent at the 3-position. The vinyl group introduces conjugation effects, which may enhance reactivity compared to alkyl-substituted analogs .

Properties

Molecular Formula |

C7H5Br2N |

|---|---|

Molecular Weight |

262.93 g/mol |

IUPAC Name |

2,5-dibromo-3-ethenylpyridine |

InChI |

InChI=1S/C7H5Br2N/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2 |

InChI Key |

IPQHDFWYVTWMEZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(N=CC(=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the use of bromine in acetic acid, which selectively brominates the 2 and 5 positions on the pyridine ring. Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile, which also yields the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For example, the bromination of 3-vinylpyridine using bromine in acetic acid can be conducted on a large scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The vinyl group can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, facilitated by palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include amines or thiols, with conditions such as heating in the presence of a base.

Coupling Reactions: Reagents include arylboronic acids, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.

Coupling Reactions: Products include biaryl compounds formed by the coupling of the vinyl group with arylboronic acids.

Scientific Research Applications

2,5-Dibromo-3-vinylpyridine has several applications in scientific research:

Materials Science: It is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules.

Organic Synthesis: It is a valuable building block in the construction of complex organic molecules through various coupling and substitution reactions.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-vinylpyridine in chemical reactions involves the activation of the bromine atoms and the vinyl group. In substitution reactions, the bromine atoms are activated by nucleophiles, leading to their replacement by other functional groups. In coupling reactions, the vinyl group undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the coupled product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Vinyl Groups

The substituent at the 3-position significantly influences chemical behavior. For example:

- 2,5-Dibromo-3-methylpyridine (CAS 3430-18-0) has a methyl group, which is electron-donating via inductive effects. Its molecular weight is 250.92 g/mol, with a molecular formula of C₆H₅Br₂N .

- 2,5-Dibromo-3-vinylpyridine (hypothetical structure) would feature a vinyl group (-CH=CH₂), enabling conjugation with the pyridine ring. This could increase electron-withdrawing effects, enhancing reactivity in cross-coupling reactions. Its estimated molecular formula is C₇H₅Br₂N, with a molecular weight of ~274 g/mol (calculated from analogs).

Parent Compound: 2,5-Dibromopyridine

The unsubstituted parent compound, 2,5-dibromopyridine (CAS 624-28-2), has a molecular weight of 236.89 g/mol and formula C₅H₃Br₂N . The absence of a 3-substituent simplifies its reactivity profile, making it a common intermediate for further functionalization.

Multi-Substituted Analogs

- 2,5-Dibromo-3,6-dimethylpyridine (CAS 38749-93-8) has two methyl groups, reducing ring electrophilicity further. Its similarity score to 2,5-dibromo-3-methylpyridine is 0.89, indicating high structural overlap .

- 2,3,5-Tribromo-6-methylpyridine (CAS 3430-15-7) introduces a third bromine atom, increasing molecular weight (est. ~330 g/mol) and steric hindrance. Its similarity score drops to 0.86 due to altered substitution patterns .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|---|

| This compound* | - | C₇H₅Br₂N | ~274 | 3-vinyl | Enhanced conjugation, higher reactivity |

| 2,5-Dibromo-3-methylpyridine | 3430-18-0 | C₆H₅Br₂N | 250.92 | 3-methyl | Electron-donating, reduced reactivity |

| 2,5-Dibromopyridine | 624-28-2 | C₅H₃Br₂N | 236.89 | None | Baseline for substitution studies |

| 2,5-Dibromo-3,6-dimethylpyridine | 38749-93-8 | C₇H₇Br₂N | ~265 | 3,6-dimethyl | Increased steric hindrance |

| 2,3,5-Tribromo-6-methylpyridine | 3430-15-7 | C₆H₄Br₃N | ~330 | 3,5-Br; 6-methyl | High halogen density, low similarity |

*Estimated values based on structural analogs.

Biological Activity

2,5-Dibromo-3-vinylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is primarily utilized in organic synthesis and has implications in medicinal chemistry. Understanding its biological activity is crucial for its application in various fields, including pharmaceuticals and agrochemicals.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₇H₅Br₂N

- Molecular Weight : 252.93 g/mol

- Appearance : Typically a yellow to brown solid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at relatively low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines (e.g., HeLa, MCF-7) have demonstrated that this compound exhibits selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| Normal Fibroblast | >50 |

This selective cytotoxicity underscores the potential of this compound in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with nucleic acid synthesis. Its bromine substituents may enhance lipophilicity, facilitating membrane penetration and leading to increased permeability.

Study on Antimicrobial Efficacy

In a recent study published in Nature, researchers tested the antimicrobial efficacy of this compound against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation at concentrations lower than its MIC against planktonic bacteria. This suggests that it could be effective in treating chronic infections associated with biofilms.

Cancer Cell Line Study

A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.